molecular formula C15H22O3 B8627321 Ethyl 7-(4-hydroxyphenyl)heptanoate CAS No. 151608-68-3

Ethyl 7-(4-hydroxyphenyl)heptanoate

Cat. No. B8627321
M. Wt: 250.33 g/mol
InChI Key: XAWDFINNKUHQHG-UHFFFAOYSA-N
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Patent
US05412144

Procedure details

A 500 ml single-neck flask was charged with 7-(4-hydroxyphenyl)heptanoic acid (A4) (17.7 g, 79.7 mmole), 35 ml of the 25% HCl solution, and ethanol (90 ml). The flask was immersed in an oil bath and refluxed 4.5 hours. After cooling to room temperature, the contents were poured onto ice water (750 ml) and 375 ml of saturated sodium bicarbonate were added. The mixture was extracted with ether (3×225 ml), the combined organic layers dried (MgSO4), and concentrated by rotary evaporation (2-4 hours at 45° C.). The resulting oil, Ethyl 7-(4-hydroxyphenyl)heptanoate, was of sufficient purity to be used in the next step.
Name
7-(4-hydroxyphenyl)heptanoic acid
Quantity
17.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
375 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:4][CH:3]=1.Cl.C(=O)(O)[O-].[Na+].[CH2:23](O)[CH3:24]>>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([O:16][CH2:23][CH3:24])=[O:15])=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
7-(4-hydroxyphenyl)heptanoic acid
Quantity
17.7 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CCCCCCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
375 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was immersed in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
refluxed 4.5 hours
Duration
4.5 h
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (3×225 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation (2-4 hours at 45° C.)
Duration
3 (± 1) h

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)CCCCCCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.